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Compound of Interest

Compound Name: 2,3,4,6-Tetrafluorobenzoyl chloride

CAS No.: 123016-51-3

Cat. No.: B057456 Get Quote

Executive Summary
2,3,4,6-Tetrafluorobenzoyl chloride (CAS 123016-51-3) is a specialized fluorinated building

block critical to the synthesis of polyfluorinated heterocycles, particularly 5,6,7-

trifluoroquinolone antibiotics. Unlike its isomer (2,3,4,5-tetrafluorobenzoyl chloride), which leads

to the 6,7,8-trifluoroquinolone core (e.g., Sparfloxacin precursors), the 2,3,4,6-isomer offers a

unique substitution pattern that places a hydrogen atom at the meta position (C-5) relative to

the carbonyl group.

This guide details the compound’s reactivity profile, focusing on the regioselectivity of

nucleophilic aromatic substitution (

) and its utility in constructing fused bicyclic systems.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]
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Property Data

IUPAC Name 2,3,4,6-Tetrafluorobenzoyl chloride

CAS Number 123016-51-3

Molecular Formula

C

HClF

O

Molecular Weight 212.53 g/mol

Physical State Colorless to light yellow liquid

Boiling Point 87–89 °C (at 36 mmHg)

Density ~1.6 g/mL

Structural Feature
Hydrogen at C-5; Fluorines at C-2, C-3, C-4, C-

6

Mechanistic Reactivity Analysis
The reactivity of 2,3,4,6-tetrafluorobenzoyl chloride is defined by two electrophilic centers:

the acyl chloride carbonyl (hard electrophile) and the fluorinated aromatic ring (soft

electrophile).

Acyl Chloride Functionality (Primary Reactivity)
The acyl chloride group (-COCl) is the most reactive site, undergoing rapid Nucleophilic Acyl

Substitution.

Mechanism: Addition-elimination.

Substrates: Alcohols (esters), amines (amides), and carbon nucleophiles (enolates).

Key Application: Reaction with diethyl malonate magnesium enolate is the standard first step

in quinolone synthesis, forming the

-keto ester.
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Polyfluorinated Ring (Secondary Reactivity - )
The aromatic ring is highly activated towards Nucleophilic Aromatic Substitution (

) due to the electron-withdrawing nature of the carbonyl group and the four fluorine atoms.

Regioselectivity Rules:

Ortho (C-2/C-6): These positions are highly activated by the inductive effect of the

adjacent carbonyl. In the 2,3,4,6-isomer, C-2 and C-6 are chemically equivalent until the

symmetry is broken.

Para (C-4): Also activated by resonance with the carbonyl.

Meta (C-3): Less activated.

C-5: Occupied by Hydrogen (non-leaving group).

Dominant Pathway:

Small Nucleophiles: May attack C-4 (para).

Intramolecular Cyclization (Gould-Jacobs): In quinolone synthesis, the nitrogen

nucleophile (attached via the acyl group) specifically attacks the ortho (C-2 or C-6)

position to close the ring. This regioselectivity is driven by proximity (entropy) rather than

pure electronics.

Critical Distinction:

2,3,4,6-Isomer Cyclization: Attacks C-6 (F)

Yields 5,6,7-trifluoro-8-H quinolone core.

2,3,4,5-Isomer Cyclization: Attacks C-2 (F)

Yields 6,7,8-trifluoro-5-H quinolone core.

Visualization: Reactivity Map
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Figure 1: Electrophilic Sites of 2,3,4,6-Tetrafluorobenzoyl Chloride
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Experimental Protocols
Protocol A: Synthesis of Diethyl (2,3,4,6-
Tetrafluorobenzoyl)malonate
This workflow creates the key intermediate for quinolone antibiotics.

Reagents:

2,3,4,6-Tetrafluorobenzoyl chloride (1.0 eq)

Diethyl malonate (1.0 eq)

Magnesium ethoxide (Mg(OEt)

) (1.1 eq)

Solvent: Anhydrous Toluene or THF

Step-by-Step Methodology:

Enolate Formation: In a dry reactor under N
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, dissolve diethyl malonate in anhydrous toluene. Add Mg(OEt)

portion-wise at 0–5 °C. Stir for 1–2 hours until the magnesium complex forms (solution
becomes clear/viscous).

Acylation: Cool the mixture to -10 °C. Add 2,3,4,6-tetrafluorobenzoyl chloride dropwise

over 30 minutes. Note: Exothermic reaction. Control temperature to prevent polymerization.

Reaction: Allow to warm to room temperature (20–25 °C) and stir for 3 hours. Monitor by TLC

(Hexane:EtOAc 4:1).

Workup: Quench with cold 10% H

SO

or citric acid solution to dissolve magnesium salts. Separate the organic layer.[1][2]

Purification: Wash with brine, dry over Na

SO

, and concentrate in vacuo. The product is typically used directly as a crude oil for the next
step (decarboxylation or enamine formation).

Protocol B: Regioselective with Amines (Ortho-
Displacement)
Demonstrates the displacement of the ortho-fluorine.

Setup: Dissolve 2,3,4,6-tetrafluorobenzoyl chloride (or its ester derivative) in Aprotic Polar

Solvent (DMF or DMSO).

Nucleophile: Add Benzylamine (1.1 eq) and K

CO

(2.0 eq).

Conditions: Heat to 80–100 °C for 2–4 hours.
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Outcome: The amine preferentially displaces the fluorine at C-2 (or C-6) due to the directing

effect of the carbonyl (if ester/amide) and high activation.

Validation:

F NMR will show loss of one ortho-fluorine signal and a shift in the remaining signals.

Applications in Drug Discovery: The Quinolone
Scaffold
The primary industrial application of this core is the synthesis of 5,6,7-trifluoro-4-oxoquinoline-

3-carboxylic acid derivatives.

Synthetic Pathway Logic[6]
Acylation: Attachment of the benzoyl group to a malonate.

Enamine Formation: Reaction with triethyl orthoformate and an amine (e.g.,

cyclopropylamine).

Gould-Jacobs Cyclization: Base-promoted intramolecular

.

The nitrogen attacks the C-6 fluorine of the benzene ring.

Result: The benzene C-5 (Hydrogen) becomes C-8 of the quinolone. The benzene C-4

(Fluorine) becomes C-7 of the quinolone.

Final Core: 1-Cyclopropyl-5,6,7-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.[2]
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Figure 2: Synthesis of 5,6,7-Trifluoroquinolone Core
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Safety & Stability Guidelines
Corrosivity: 2,3,4,6-Tetrafluorobenzoyl chloride hydrolyzes rapidly in moist air to release

Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF) traces (if decomposition is advanced).
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Handling: Must be handled in a fume hood with acid-resistant gloves (Nitrile/Neoprene).

Glassware should be dry.

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Moisture sensitive.

Quenching: Quench excess acid chloride with methanol (forms methyl ester) or saturated

sodium bicarbonate solution (careful: CO

evolution).
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Biotechnology Information.

Gould-Jacobs Reaction Review.Organic Reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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